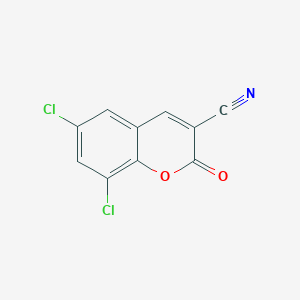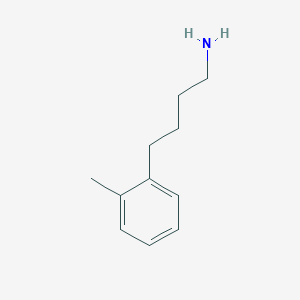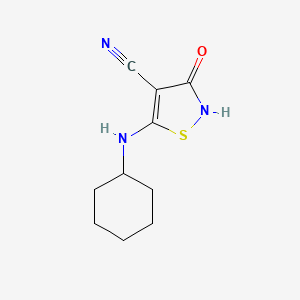
5-(Cyclohexylamino)-3-oxo-isothiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylamino group, a carbonitrile group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile typically involves the reaction of cyclohexylamine with appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a nitrile group in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler compound with similar amine functionality.
Isothiazole derivatives: Compounds with variations in the substituents on the isothiazole ring.
Uniqueness
5-(Cyclohexylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13N3OS |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
5-(cyclohexylamino)-3-oxo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H13N3OS/c11-6-8-9(14)13-15-10(8)12-7-4-2-1-3-5-7/h7,12H,1-5H2,(H,13,14) |
InChI-Schlüssel |
SSRGOQVGNMJHDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=C(C(=O)NS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
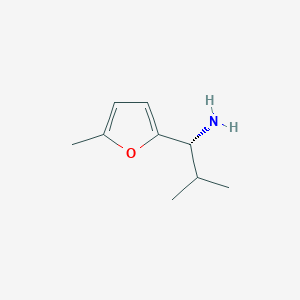

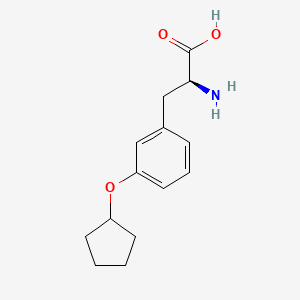

![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)





